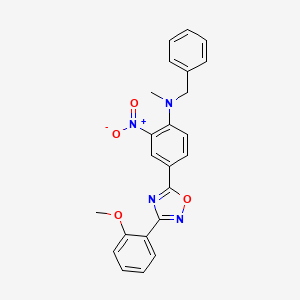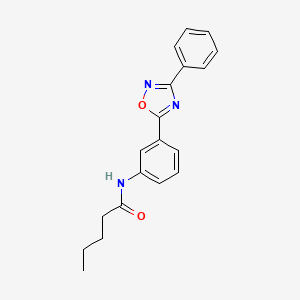
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as POPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. POPA is a member of the oxadiazole family and has been found to possess various biochemical and physiological effects that make it an interesting target for drug development.
Mecanismo De Acción
The mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not yet fully understood. However, it has been proposed that N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide may exert its therapeutic effects by inhibiting various enzymes and proteins involved in the inflammatory response, tumor growth, and microbial proliferation.
Biochemical and Physiological Effects:
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to induce apoptosis in cancer cells, inhibit the growth of microbial pathogens, and reduce the production of reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its high yield of synthesis and purity. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is also relatively stable and can be easily stored for long periods. However, one limitation of using N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its limited solubility in common solvents, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential area of research is the development of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in vivo and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-bromophenylpentanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its potential as an anti-inflammatory agent, an antitumor agent, and an antimicrobial agent. N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to possess antifungal and antiviral properties.
Propiedades
IUPAC Name |
N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-12-17(23)20-16-11-7-10-15(13-16)19-21-18(22-24-19)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVVXKKNXNAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

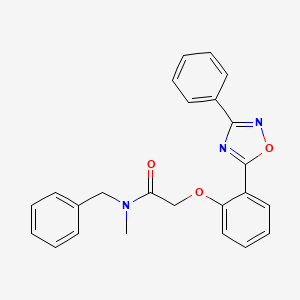
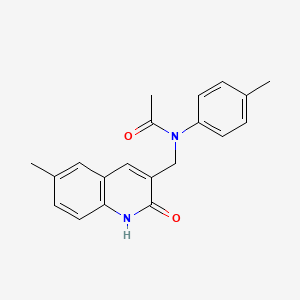


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
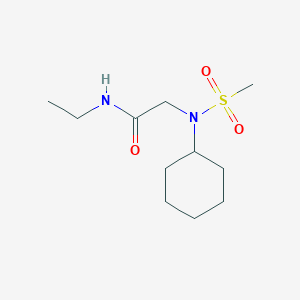
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)

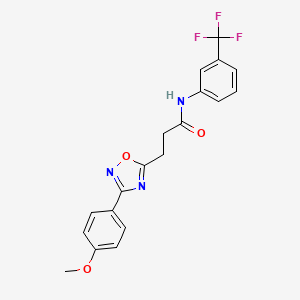
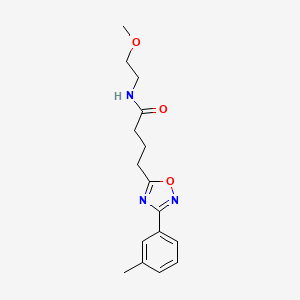

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
